1,4-Diiodo-2,5-dimethoxybenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-diiodo-2,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8I2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVOXVCTGAISRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1I)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348627 | |
| Record name | 1,4-diiodo-2,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51560-21-5 | |
| Record name | 1,4-diiodo-2,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry
Established Synthetic Routes for this compound
The primary and most common method for synthesizing this compound is through the direct diiodination of 1,4-dimethoxybenzene (B90301). chemspider.com This electrophilic aromatic substitution reaction is typically carried out using elemental iodine in the presence of an oxidizing agent.
One established method involves the use of iodine and hydrogen peroxide in methanol. chemspider.com In this process, 1,4-dimethoxybenzene is treated with iodine and a catalytic amount of sulfuric acid in methanol, followed by the portion-wise addition of 30% aqueous hydrogen peroxide. The reaction mixture is refluxed for several hours, yielding the diiodinated product. chemspider.com An alternative "green chemistry" approach utilizes iodine with an oxidant like Oxone® or peracetic acid, which can offer high yields and selectivity under milder conditions. Another effective reagent for regioselective iodination of activated arenes is triiodoisocyanuric acid (TICA), which can provide the desired product in good yields. scielo.br
A summary of a typical laboratory-scale synthesis is presented below:
| Reactants | Reagents | Solvent | Conditions | Yield |
| 1,4-dimethoxybenzene | Iodine, 30% Hydrogen Peroxide, Sulfuric Acid | Methanol | Reflux | 76% chemspider.com |
Derivatization Strategies for Functional Material Precursors
The two iodine atoms in this compound are excellent leaving groups in various cross-coupling reactions, making it a cornerstone for the synthesis of conjugated polymers and other functional materials.
The Heck reaction is a powerful tool for forming carbon-carbon bonds between aryl halides and alkenes. organic-chemistry.org this compound readily participates in Heck coupling reactions to produce poly(p-phenylenevinylene) (PPV) derivatives, which are known for their electroluminescent properties.
For instance, the reaction of this compound with n-butyl acrylate (B77674) in the presence of a palladium catalyst, such as bis(dibenzylideneacetone)palladium(0), and a phosphine (B1218219) ligand yields 1,4-di(2-butoxycarbonyl-trans-vinyl)-2,5-dimethoxybenzene in high yield. researchgate.netmdpi.com These reactions are typically carried out in a solvent like dioxane with a base such as triethylamine (B128534). mdpi.com The resulting vinylene derivatives are valuable monomers for the synthesis of PPV-type polymers. nih.gov
A representative Heck coupling reaction is detailed in the table below:
| Aryl Halide | Alkene | Catalyst | Ligand | Base | Solvent | Yield | Product |
| This compound | n-butyl acrylate | Pd(dba)₂ | Triphenyl phosphite (B83602) | Triethylamine | Dioxane | 94% researchgate.netmdpi.com | 1,4-di(2-butoxycarbonyl-trans-vinyl)-2,5-dimethoxybenzene |
Beyond the Heck reaction, this compound is a versatile substrate for other palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions, to create extended conjugated systems.
The Sonogashira reaction , which couples terminal alkynes with aryl halides, is employed to synthesize poly(phenylene ethynylene) (PPE) polymers. walisongo.ac.id For example, coupling this compound with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst leads to the formation of alkyne-bridged aromatic structures. unige.chcsic.es These reactions are crucial for creating rigid, rod-like polymers with interesting photophysical properties.
The Suzuki reaction , involving the coupling of an organoboron compound with an aryl halide, is another key strategy. This reaction is used to form carbon-carbon bonds and construct complex polymeric architectures.
The Stille coupling , which utilizes organotin reagents, has also been successfully applied. For example, the reaction of a derivative, 2,5-diiodo-1,4-bis-(t-butyldimethylsilyloxy)benzene, with E-1,2-bis(tri-n-butylstannyl)ethylene, catalyzed by tetrakis(triphenylphosphine)palladium(0), produces a soluble poly(2,5-di-t-butyldimethylsilyloxy-1,4-phenylenevinylene). arkat-usa.org
While direct examples of converting this compound to water-soluble polyfluorene derivatives are not as prevalent in the literature, the analogous compound, 1,4-dibromo-2,5-dimethoxybenzene (B1296824), serves as a well-established precursor for such materials. The principles of these synthetic strategies can be applied to the diiodo- compound. The process typically involves a Suzuki or other cross-coupling polymerization with a diboronic acid or ester derivative of fluorene (B118485) that has been functionalized with water-solubilizing groups, such as polyethylene (B3416737) glycol (PEG) or charged moieties. mdpi.com The resulting alternating copolymers exhibit solubility in aqueous media, which is crucial for applications in biological sensing and imaging. mdpi.com
Regioselective Functionalization and Modification Protocols
The methoxy groups on the benzene ring in this compound direct the regioselectivity of further electrophilic aromatic substitution reactions, although the presence of the two bulky iodine atoms can provide significant steric hindrance. More commonly, functionalization occurs via cross-coupling reactions at the C-I bonds.
The difference in reactivity between the C-I bonds and other positions on the ring allows for selective transformations. For instance, under specific conditions, one iodo group can be selectively reacted in a cross-coupling reaction, leaving the other available for subsequent functionalization. This stepwise approach is valuable for the synthesis of asymmetric and complex molecules.
Transformations to Related Aromatic Systems
This compound can be converted into other useful aromatic compounds. A key transformation is the demethylation of the methoxy groups to yield 1,4-diiodo-2,5-dihydroxybenzene (diiodohydroquinone). arkat-usa.org This reaction is typically achieved using strong Lewis acids like boron tribromide. arkat-usa.org The resulting dihydroxy compound can then be re-alkylated with different alkyl chains to modify the solubility and electronic properties of the resulting monomers and polymers. mit.edu
Furthermore, the diiodo- compound can serve as a precursor for the generation of arynes, which are highly reactive intermediates used in the synthesis of complex polycyclic aromatic compounds. rsc.org
This compound is a cornerstone in the synthesis of functional organic materials. Its straightforward preparation and the versatility of its iodine substituents in a multitude of cross-coupling reactions have established it as a critical building block for a diverse range of conjugated polymers and complex aromatic systems. The ability to further modify the aromatic ring and the methoxy groups adds another layer of tunability, allowing for the fine-tuning of the properties of the final materials for specific applications in electronics, photonics, and beyond.
Transformations to Related Aromatic Systems
Demethylation Reactions to Dihydroxy Aromatic Compounds
The demethylation of this compound is a critical transformation, yielding 2,5-diiodo-1,4-hydroquinone, a versatile precursor for various applications. This conversion is typically achieved using strong Lewis acids or other demethylating agents.
One common method involves the use of boron tribromide (BBr₃) in a suitable solvent like dichloromethane. rug.nl For instance, 2,5-diiodo-1,4-dimethoxybenzene can be dissolved in dichloromethane, cooled to a low temperature (e.g., -78 °C), and then treated with a solution of boron tribromide. rug.nl This reaction effectively cleaves the methyl ethers to afford 2,5-diiodo-1,4-dihydroxybenzene. rug.nl The resulting hydroquinone (B1673460) can be purified by crystallization. rug.nl
Another approach to demethylation involves treatment with hydrobromic acid (HBr) in glacial acetic acid. For example, 1,4-dimethoxy-2,5-bis(trifluoromethyl)benzene, a related compound, is demethylated by heating with 48% aqueous HBr in glacial acetic acid to produce 2,5-bis(trifluoromethyl)benzene-1,4-diol. rsc.org This method highlights the utility of strong protic acids for cleaving aryl methyl ethers.
In some synthetic sequences, demethylation is performed concurrently with other transformations. For instance, during the chlorination of 2,5-bis(perfluorohexyl)-1,4-dimethoxybenzene using sulphuryl chloride and disulphur dichloride in the presence of aluminum chloride, both demethylation and oxidation occur simultaneously to yield the corresponding fluorous benzoquinone. rsc.org
The resulting 2,5-diiodo-1,4-hydroquinone is a valuable intermediate. It can be further functionalized, for example, through realkylation of the hydroxyl groups. mit.edu It also serves as a central component in the synthesis of complex ligands, such as the para-terphenyl diphosphine ligand with a non-innocent hydroquinone moiety. caltech.edu
Table 1: Demethylation of this compound Derivatives
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| This compound | Boron tribromide, Dichloromethane | 2,5-Diiodo-1,4-dihydroxybenzene | 87% | rug.nl |
| 1,4-Dimethoxy-2,5-bis(trifluoromethyl)benzene | 48% Hydrobromic acid, Glacial acetic acid | 2,5-Bis(trifluoromethyl)benzene-1,4-diol | - | rsc.org |
| 2,5-Bis(perfluorohexyl)-1,4-dimethoxybenzene | Sulphuryl chloride, Disulphur dichloride, Aluminum chloride | Fluorous benzoquinone | 86% | rsc.org |
Halogen Exchange Reactions and their Synthetic Utility
Halogen exchange reactions of this compound and related compounds provide a powerful tool for introducing other functional groups, thereby expanding their synthetic utility. These reactions often involve metal-halogen exchange or metal-catalyzed processes.
A significant application of halogen exchange is the introduction of trifluoromethyl groups. This can be achieved by reacting this compound with sodium trifluoroacetate (B77799) and copper(I) iodide in a suitable solvent like toluene, followed by heating in dimethylacetamide (DMA). rsc.org This reaction, however, can lead to a mixture of products, including partially and fully substituted compounds. mdma.ch
Another important transformation is the iodine-magnesium exchange. Grignard reagents, such as isopropylmagnesium chloride (iPrMgCl) and its lithium chloride complex (iPrMgCl·LiCl), are effective for single iodo/magnesium exchange reactions in trisubstituted arenes, including 1,4-diiodo-2-methoxybenzene. researchgate.net The resulting organomagnesium species can then be reacted with various electrophiles to introduce new carbon-carbon or carbon-heteroatom bonds. researchgate.net The rate of this exchange is influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net
Furthermore, halogen-lithium exchange offers another route for functionalization. This is particularly useful for the regioselective introduction of substituents. For instance, in dihaloarenes, selective bromine-lithium exchange can be achieved in the presence of an iodine atom, allowing for sequential functionalization. mdpi.com While direct examples with this compound are less common in the provided context, the principle is widely applicable in aromatic chemistry. mdpi.comresearchgate.net
The synthetic utility of these halogen exchange reactions is vast. For example, the trifluoromethylated products can be further converted to valuable compounds like fluorous benzoquinones, which have applications in catalysis and materials science. rsc.org The organometallic intermediates generated via halogen-metal exchange are versatile synthons for constructing more complex molecules, including those with applications in medicinal chemistry and materials science. researchgate.net
Table 2: Halogen Exchange Reactions of this compound and Related Compounds
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| This compound | Sodium trifluoroacetate, Copper(I) iodide, Toluene/DMA | 1,4-Dimethoxy-2,5-bis(trifluoromethyl)benzene | 51% | rsc.org |
| 1,4-Diiodo-2-methoxybenzene | iPrMgCl·LiCl | Mono-magnesiated arene | Good | researchgate.net |
| 2,5-Diiodo-1,4-dimethoxybenzene | Perfluorobutyl iodide, Copper, 2,2′-bipyridine | 1,4-Dimethoxy-2,5-bis(perfluorobutyl)benzene | 82% | rsc.org |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,5-Diiodo-1,4-hydroquinone |
| Boron tribromide |
| Dichloromethane |
| 2,5-Diiodo-1,4-dihydroxybenzene |
| Hydrobromic acid |
| Glacial acetic acid |
| 1,4-Dimethoxy-2,5-bis(trifluoromethyl)benzene |
| 2,5-Bis(trifluoromethyl)benzene-1,4-diol |
| 2,5-Bis(perfluorohexyl)-1,4-dimethoxybenzene |
| Sulphuryl chloride |
| Disulphur dichloride |
| Aluminum chloride |
| Fluorous benzoquinone |
| para-Terphenyl diphosphine |
| Sodium trifluoroacetate |
| Copper(I) iodide |
| Toluene |
| Dimethylacetamide |
| Isopropylmagnesium chloride |
| Isopropylmagnesium chloride-lithium chloride complex |
| 1,4-Diiodo-2-methoxybenzene |
| Perfluorobutyl iodide |
| Copper |
| 2,2′-bipyridine |
Exploration of Diverse Reaction Pathways and Substrate Scope
This compound serves as a key building block in several reaction pathways, primarily driven by the reactivity of its carbon-iodine bonds. It is frequently employed in palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions.
In the Heck reaction , this diiodoarene is coupled with various alkenes. For instance, its reaction with n-butyl acrylate using a homogeneous palladium catalyst results in the formation of 1,4-di(2-butoxycarbonyl-trans-vinyl)-2,5-dimethoxybenzene in a high yield of 94%. researchgate.netmdpi.com The substrate scope extends to other alkenes like styrene (B11656), which can be coupled to produce p-phenylenevinylene (PPV) oligomers, materials of interest for organic electronics. researchgate.netresearchgate.net A one-pot, double dehydrohalogenative Heck reaction has also been demonstrated, where this compound is coupled with a 2-bromoalkyl arene, yielding a stilbene (B7821643) derivative. rsc.org
The versatility of this compound is further highlighted in domino reactions. A one-pot Wittig-Heck reaction sequence has been developed where substituted styrenes, generated in situ from benzaldehydes, react with this compound to form 2,5-dimethoxy-1,4-distyryl benzene derivatives with yields ranging from 28-85%. rsc.org
Beyond C-C bond formation, this diiodo compound has been explored in C-N bond-forming reactions. However, in electrocatalytic C-H/E-H coupling reactions for carbazole (B46965) synthesis, this compound was found to be an inefficient catalyst, affording the product in only an 8% yield. nih.gov This contrasts with its isomer, 1,2-diiodo-4,5-dimethoxybenzene (B11539), which is a highly efficient catalyst for the same transformation. nih.gov
Catalytic Transformations Involving the Diiodo-Dimethoxybenzene Moiety
The diiodo-dimethoxybenzene scaffold is central to various catalytic systems, facilitating the synthesis of complex molecules and polymers through both homogeneous and heterogeneous catalysis.
In the realm of homogeneous catalysis, this compound is a common precursor in palladium-catalyzed cross-coupling reactions. eie.gr A notable example is the synthesis of 1,4-di(2-butoxycarbonyl-trans-vinyl)-2,5-dimethoxybenzene. mdpi.com This transformation is achieved via the Heck reaction, employing bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] as the catalyst, triphenyl phosphite as the ligand, and triethylamine as the base in dioxane under solvothermal conditions. mdpi.com The reaction proceeds efficiently, yielding the desired para-divinylbenzene derivative. researchgate.netmdpi.com
Similarly, palladium acetate (B1210297) [Pd(OAc)₂] has been used to catalyze the one-pot Wittig-Heck reaction between in situ generated styrenes and this compound. rsc.org This method provides a direct route to 1,4-distyryl benzene derivatives, which are valuable in materials science.
Table 1: Homogeneous Catalysis Example
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Product | Yield | Reference |
| Heck Reaction | This compound | n-butyl acrylate | Pd(dba)₂, triphenyl phosphite, triethylamine | 1,4-di(2-butoxycarbonyl-trans-vinyl)-2,5-dimethoxybenzene | 94% | mdpi.com |
| Wittig-Heck | This compound | Substituted styrenes | Pd(OAc)₂, dppp, TBAB, K₂CO₃ | 2,5-dimethoxy-1,4-distyryl benzene derivatives | 28-85% | rsc.org |
The synthesis of poly(p-phenylenevinylene) (PPV) derivatives and their oligomers, which have significant applications in organic electronics, can be achieved using heterogeneous catalysts. researchgate.net A novel and efficient heterogeneous catalyst, palladium supported on halloysite (B83129) nanotubes (Pd/HNTs), has been developed for this purpose. researchgate.netresearchgate.net
This catalyst has been successfully employed in the Heck coupling of 2,5-diiodo-1,4-dimethoxybenzene with styrene to produce PPV oligomers. researchgate.netresearchgate.net The use of an environmentally benign solvent like ethanol, in the presence of 0.75 mol% of the Pd/HNTs catalyst, afforded the desired product in 76% yield. researchgate.netresearchgate.net A key advantage of this heterogeneous system is the ability to recover and reuse the catalyst for multiple reaction cycles (up to four) without a significant drop in its catalytic activity. researchgate.net The versatility of the Pd/HNTs catalyst was demonstrated by its application in synthesizing a series of p-phenylenevinylene oligomers and divinylbenzene (B73037) derivatives, with yields ranging from 58% to 93%. researchgate.net
Table 2: Heterogeneous Catalysis for PPV Oligomers
| Aryl Halide | Coupling Partner | Catalyst | Solvent | Product Yield | Reusability | Reference |
| 2,5-Diiodo-1,4-dimethoxybenzene | Styrene | Pd/HNTs (0.75 mol%) | Ethanol | 76% | Up to 4 cycles | researchgate.netresearchgate.net |
| 2,5-Diiodo-1,4-dimethoxybenzene | Various Alkenes | Pd/HNTs | Various | 58-93% | Yes | researchgate.net |
Kinetic and Mechanistic Studies of Aromatic Substitutions
Understanding the kinetics and mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes. The interplay between its electron-donating methoxy groups and the leaving-group ability of the iodine atoms governs its reactivity in both electrophilic and nucleophilic substitutions.
The analysis of reaction intermediates provides invaluable insight into reaction mechanisms. Gas chromatography-mass spectrometry (GC-MS) is a standard technique used to monitor the progress of reactions and identify transient species, products, and byproducts. scispace.comjmb.or.kr The GC-MS profile of this compound itself has been documented. nih.gov
While specific studies detailing the GC-MS analysis of intermediates in aromatic substitutions of this compound are not prevalent, mechanistic investigations on its isomers offer significant clues. For example, in the electrocatalytic C-N bond formation catalyzed by the related 1,2-diiodo-4,5-dimethoxybenzene, a key iodanyl radical intermediate (a formal I(II) species) has been identified and even isolated. nih.govbeilstein-journals.org This was achieved through spectroscopic (UV-vis), crystallographic, and computational methods. nih.gov The formation of this radical cation is stabilized by a cooperative interaction between the two adjacent iodine atoms, a feature absent in the 1,4-substituted isomer. nih.govbeilstein-journals.org This mechanistic difference explains the lower catalytic efficiency of this compound in these specific reactions. nih.gov
The reactivity of the benzene ring in this compound is heavily influenced by its substituents.
Electrophilic Aromatic Substitution (EAS): The two methoxy groups are strong activating groups and ortho-, para-directors. umkc.edu This means they increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. libretexts.orgwku.edu In Friedel-Crafts alkylation, for example, an activated aromatic ring like 1,4-dimethoxybenzene readily undergoes substitution. rsc.orgmnstate.edunih.govgrabmyessay.com The positions ortho to the methoxy groups (and meta to the iodine atoms) are the most nucleophilic and are the sites of electrophilic attack, provided steric hindrance is not prohibitive. mnstate.edu
Nucleophilic Aromatic Substitution (NAS): In contrast to EAS, NAS involves the attack of a nucleophile on the aromatic ring and the displacement of a leaving group. masterorganicchemistry.comlibretexts.org For this to occur, the ring is typically made electron-poor by the presence of strong electron-withdrawing groups. masterorganicchemistry.com In this compound, the iodine atoms can act as leaving groups. While the methoxy groups are electron-donating and thus deactivating for NAS, the reaction can still proceed under certain conditions, allowing for the replacement of iodine with other nucleophiles.
Interestingly, the substitution pattern of dialkoxybenzenes can lead to divergent reaction pathways. Studies using the fluorinating agent Selectfluor have shown that while the meta-substituted isomer undergoes the expected electrophilic aromatic substitution (fluorination), the ortho- and para-isomers, such as 1,4-dimethoxybenzene, can instead undergo a single-electron oxidation to form a radical cation. nsf.gov This radical cation is then trapped by a nucleophile, leading to an amination product instead of fluorination, demonstrating a "mechanistic switch" governed by the arene's substitution pattern. nsf.gov This highlights the nuanced reactivity of alkoxy-substituted haloarenes and the potential for multiple competing mechanistic pathways.
Modulation of Electronic Properties through Chemical Transformations
The electronic properties of this compound are not static; they can be strategically modulated through various chemical transformations. The presence of two iodine atoms and two electron-donating methoxy groups on the benzene ring makes this compound a versatile building block for creating new materials with tailored electronic and optical characteristics. cymitquimica.com The primary route for these transformations is through metal-catalyzed cross-coupling reactions, which extend the π-conjugated system, thereby altering the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently its electrochemical and photophysical properties.
For instance, by copolymerizing derivatives of 2,5-dimethoxybenzene with various electron-accepting units, it is possible to create donor-acceptor (D-A) copolymers. rsc.org This D-A structure facilitates intramolecular charge transfer (ICT), which narrows the material's bandgap and shifts its absorption profile to longer wavelengths. rsc.org Research into novel two-dimensional benzo[1,2-b:4,5-b′]difuran (BDF) monomers copolymerized with units like 2,3,1-benzothiadiazole (BT) or 2-octyl-2H-benzo[d] Current time information in Bangalore, IN.nih.govosti.govtriazole (BTz) has demonstrated this principle. The resulting polymers exhibited optical bandgaps between 1.7 and 1.9 eV and HOMO levels ranging from -5.60 to -5.85 eV. rsc.org Similarly, poly(p-phenyleneethynylene) type polymers synthesized by polycondensation of 1,4-didodecyloxy-2,5-diethynylbenzene (an analogue of the title compound) with an electron-accepting 2,1,3-benzothiadiazole (B189464) unit showed distinct photoluminescence properties, with emission maxima (PLmax) at 548 nm in chloroform (B151607) solution and around 560 nm in thin films. academie-sciences.fracademie-sciences.fr
The substitution pattern of the methoxy groups on the benzene ring also plays a critical role in determining the electronic properties of the derived polymers. Studies comparing polymers made from 2,5-dialkoxy substituted monomers with those made from 2,3-dialkoxy substituted isomers revealed significant differences. mit.edu Polymers incorporating 2,3-dialkoxyphenylenes, such as certain poly(phenylene vinylene)s (PPVs), consistently show a blue shift in their absorption and emission spectra compared to their 2,5-dialkoxy counterparts. mit.edu This shift is attributed to increased steric interactions in the 2,3-isomer that alter the conformation of the polymer backbone and thus the extent of π-conjugation. mit.edu
Electrochemical studies further illuminate how chemical structure influences electronic properties. A systematic investigation of a series of 2,5-dihalo-1,4-dimethoxybenzenes revealed that as the halide functional group increases in size from fluorine to iodine, the resulting material becomes less stable in its oxidized state. osti.gov While this compound itself is reported to be an inefficient catalyst in certain C-N bond-forming electrocatalysis (with a half-wave potential E₁⸝₂ of 1.09 V vs. Fc⁺/Fc), its isomers, such as 1,2-diiodo-4,5-dimethoxybenzene, show enhanced catalytic activity at lower potentials, underscoring the profound impact of substituent positioning on electronic behavior. nih.gov
Table 1: Electrochemical and Physical Properties of 2,5-Dihalo-1,4-dimethoxybenzene Derivatives
This table summarizes key properties of 1,4-dimethoxybenzene substituted with different halogens at the 2 and 5 positions, as measured in a 1 M LiTFSI in PC electrolyte. The data illustrates the trend of decreasing stability in the oxidized state with increasing size of the halogen atom.
| Compound | Abbreviation | Redox Potential (V vs Li/Li⁺) | Gravimetric Capacity (Ah/kg) | Solubility (M) |
| 2,5-Difluoro-1,4-dimethoxybenzene | 25FDB | 4.10 | 154 | >1.0 |
| 2,5-Dichloro-1,4-dimethoxybenzene | 25ClDB | 4.12 | 129 | 0.8 |
| 2,5-Dibromo-1,4-dimethoxybenzene | 25BrDB | 4.15 | 91 | 0.6 |
| 2,5-Diiodo-1,4-dimethoxybenzene | 25IDB | 4.22 | 69 | 0.5 |
Data sourced from a study on halogenated 1,4-dimethoxybenzenes as soluble charge storage materials. osti.gov
Table 2: Optical and Electronic Properties of Copolymers Derived from 2,5-Dimethoxybenzene Monomers
This table presents the properties of various donor-acceptor copolymers synthesized using monomers derived from the 2,5-dialkoxybenzene structure. It highlights how combining this donor unit with different acceptors modulates the final polymer's characteristics.
| Polymer Name | Acceptor Unit | Alkyl Chain | HOMO Level (eV) | Optical Bandgap (eV) |
| P1 | BTz | 2-Ethylhexyl | -5.85 | 1.90 |
| P2 | BT | 2-Ethylhexyl | -5.80 | 1.70 |
| P3 | BTz | 2-Octyldodecyl | -5.70 | 1.90 |
| P4 | BT | 2-Octyldodecyl | -5.60 | 1.70 |
Data sourced from a study on two-dimensional benzodifuran donor building blocks for copolymers. rsc.org
Organic Electronics and Optoelectronics
In the realm of organic electronics, this compound serves as a fundamental building block for synthesizing electroactive polymers and as a crucial additive for optimizing the performance of organic solar cells.
This compound is a key starting material in the synthesis of various conjugated polymers, most notably derivatives of poly(p-phenylene vinylene) (PPV). These polymers are of great interest due to their electroluminescent and conductive properties. The diiodo-functionality of the molecule allows it to undergo palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, to form the vinylenic linkages characteristic of PPVs. mit.edu
For instance, the Heck reaction between 2,5-diiodo-1,4-dimethoxybenzene and n-butyl acrylate, using a palladium catalyst, yields 1,4-di(2-butoxycarbonyl-trans-vinyl)-2,5-dimethoxybenzene, a p-divinylbenzene derivative. researchgate.netmdpi.com This product serves as a monomer for the creation of PPV-type materials. mdpi.com Similarly, it can be reacted with vinyltributyltin in a Stille coupling reaction to produce divinylbenzene monomers, which are then polymerized. nih.gov The methoxy groups on the benzene ring enhance the solubility of the resulting polymers and influence their electronic properties. mit.edu Research has shown that the 2,5-dialkoxy substitution pattern, as found in this precursor, affects the absorption and emission spectra of the final polymers. mit.edu
A typical synthesis involves reacting this compound with a vinyl-containing compound in the presence of a palladium catalyst to construct the polymer backbone. nih.gov
Table 1: Synthesis of PPV Monomer from this compound
| Reactants | Catalyst System | Product | Yield | Reference |
|---|
Recent studies have highlighted a novel application for this compound (abbreviated as DIDOB) as a volatile solid additive in the fabrication of high-performance organic solar cells (OSCs). unimelb.edu.aunih.govkorea.ac.kr This strategy has proven effective in significantly boosting device efficiency and performance metrics. nih.govresearchgate.net When used as an additive in the processing of the photoactive layer, DIDOB facilitates the formation of a more ideal morphology, leading to enhanced photovoltaic performance. unimelb.edu.auresearchgate.net For example, a binary OSC based on PM6:L8-BO-X processed with DIDOB achieved a high efficiency of 19.75% and a remarkable fill factor of 81.9%. nih.gov Furthermore, a ternary device incorporating DIDOB yielded an efficiency of 20.11%. nih.govresearchgate.net
The use of DIDOB as a volatile solid additive is a strategic approach to effectively optimize the morphology of the OSC's photoactive layer. unimelb.edu.aunih.govresearchgate.net During the film formation and annealing process, the additive helps to create an ideal domain size and enhances domain purity within the bulk-heterojunction (BHJ) blend. unimelb.edu.audntb.gov.ua This improved morphology consists of an optimal fiber network with tighter and more ordered molecular packing. nih.govdntb.gov.ua The volatile nature of DIDOB is advantageous as it can be removed from the active layer after thermal annealing, ensuring good device stability and repeatability. researchgate.net
While the precise mechanisms are a subject of ongoing investigation, it is clear that DIDOB plays a significant role in modulating the charge and exciton (B1674681) dynamics within the solar cell. unimelb.edu.auresearchgate.netablesci.com The optimized morphology achieved through its use is believed to facilitate more efficient exciton dissociation at the donor-acceptor interfaces and improve charge transport to the respective electrodes. dntb.gov.ua Some studies suggest that such additives can suppress electron-phonon coupling, which reduces the scattering of excitons and lowers the energetic disorder, thereby leading to longer exciton diffusion lengths and lifetimes. dntb.gov.ua
Table 2: Performance of Organic Solar Cells with DIDOB Additive
| Device Type | Additive | Power Conversion Efficiency (PCE) | Fill Factor (FF) | Reference |
|---|---|---|---|---|
| Binary (PM6:L8-BO-X) | DIDOB | 19.75% | 81.9% | nih.gov |
The polymers derived from this compound, such as PPV derivatives and other p-divinylbenzene compounds, are foundational materials for electroluminescent devices and fluorescent sensors. mdpi.com The conjugated backbone of these polymers allows for efficient transport of charge carriers and provides high photoluminescence quantum yields, which are essential properties for polymer light-emitting diodes (PLEDs). mit.edu
Furthermore, the fluorescence of these polymers can be highly sensitive to their environment. This property is exploited in the design of fluorescent sensors. For example, water-soluble PPVs synthesized from derivatives of this compound have been shown to exhibit changes in their fluorescence intensity in response to variations in pH and temperature. nih.gov This responsive behavior allows them to function as sensors for various analytes and environmental conditions. mdpi.comnih.gov The "molecular wire" approach, where energy can migrate along the conjugated polymer backbone, can lead to significant sensitivity enhancements in fluorescent chemosensors compared to single-molecule sensors. mit.edu
A Key Player in Advanced Materials and Organic Electronics
The unique electronic and structural properties of 1,4-diiodo-2,5-dimethoxybenzene make it a valuable monomer for the synthesis of advanced organic materials, particularly conducting polymers. These polymers are at the forefront of research in organic electronics, with potential applications in devices such as organic light-emitting diodes (OLEDs), field-effect transistors, and photovoltaic cells. nih.govuh.edu
One of the most notable applications of this compound is in the synthesis of poly(p-phenylene vinylene) (PPV) derivatives. nih.govmit.edu PPVs are a class of conjugated polymers known for their electroluminescent properties. By using this compound as a starting material, chemists can introduce specific substituents onto the polymer backbone, thereby tuning the material's electronic and optical properties. nih.govuh.edu For example, the related compound 1,4-dibromo-2,5-dimethoxybenzene (B1296824) has been used to create polymers for gas sensing applications. biosynth.com
The ability to precisely control the structure of these polymers at the molecular level is crucial for optimizing their performance in electronic devices. The dimethoxy groups on the benzene (B151609) ring also enhance the solubility of the resulting polymers, which is a critical factor for their processability into thin films for device fabrication. nih.gov
Current Research and Future Directions
Current research involving 1,4-diiodo-2,5-dimethoxybenzene continues to expand its applications. Scientists are exploring its use in the creation of novel covalent organic frameworks (COFs) and other porous materials. These materials have potential applications in gas storage, separation, and catalysis.
Furthermore, the compound is being investigated for the synthesis of complex natural products and pharmaceutical intermediates. guidechem.com Its ability to act as a rigid and functionalized core makes it an attractive starting point for building intricate molecular structures. The ongoing development of new and more efficient catalytic systems for cross-coupling reactions will undoubtedly lead to even more innovative uses for this versatile building block.
Understanding the Chemistry: Aromatic Halogenation and Substituent Effects
The synthesis and reactivity of 1,4-diiodo-2,5-dimethoxybenzene are governed by fundamental principles of organic chemistry, namely aromatic halogenation and substituent effects.
Aromatic Halogenation: The introduction of iodine atoms onto the benzene (B151609) ring is an electrophilic aromatic substitution reaction. nih.govrsc.org The methoxy (B1213986) groups (-OCH3) are activating groups, meaning they increase the electron density of the benzene ring and make it more susceptible to electrophilic attack. masterorganicchemistry.comlumenlearning.com This activation directs the incoming iodine atoms to the ortho and para positions relative to the methoxy groups. In the case of 1,4-dimethoxybenzene (B90301), this leads to the formation of the 2,5-diiodo product. mit.edu Various methods for aromatic halogenation have been developed, including the use of Lewis base catalysts like DABCO to promote the reaction under mild conditions. nih.govrsc.org
Alkoxy Substituent Effects: The methoxy groups not only direct the iodination but also influence the properties of the final molecule and the polymers derived from it. Alkoxy groups are electron-donating through resonance, which affects the electronic properties of the aromatic system. libretexts.orgacs.org They can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn determines the optical and electronic properties of the material. acs.org For instance, the presence of alkoxy groups can lead to a blue shift in the absorption and emission spectra of conjugated polymers compared to their alkyl-substituted counterparts. mit.edu Understanding these substituent effects is crucial for the rational design of new materials with desired functionalities. ucsb.edu
Below is a table summarizing the properties of this compound.
| Property | Value |
| Chemical Formula | C8H8I2O2 nih.gov |
| Molecular Weight | 389.96 g/mol nih.gov |
| CAS Number | 51560-21-5 nih.gov |
| Appearance | Purple solid rsc.org |
The Versatile Building Block: A Deep Dive into this compound
Introduction
This compound is a key aromatic compound that serves as a versatile precursor in the synthesis of a wide array of functional organic materials. Its unique structure, featuring two iodine atoms and two methoxy groups on a benzene ring, allows for a diverse range of chemical transformations. This article explores the synthetic methodologies for preparing this compound and its subsequent derivatization into valuable precursors for advanced materials.
Computational Chemistry and Theoretical Studies
Electronic Structure Calculations and Quantum Mechanical Modeling
Quantum mechanical modeling, especially using Density Functional Theory (DFT), is a cornerstone for understanding the electronic structure of molecules. For aromatic compounds, DFT calculations are routinely used to optimize molecular geometry, predict electronic properties, and elucidate the relationship between structure and reactivity.
While specific DFT studies for 1,4-diiodo-2,5-dimethoxybenzene are sparse, research on its dibromo analog, 1,4-dibromo-2,5-dimethoxybenzene (B1296824), provides a robust model. DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets, have been used to optimize the molecular geometry of the dibromo derivative, confirming its planar aromatic structure with expected bond lengths and angles. nih.gov It is anticipated that similar calculations for the iodo compound would also yield a largely planar structure, though with notable differences in bond lengths and angles due to the larger van der Waals radius and different electronic nature of iodine compared to bromine.
Investigation of Molecular Orbitals and Electron Density Distributions
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energies and spatial distributions of these orbitals can be reliably calculated using quantum mechanical methods.
For the related 1,4-dibromo-2,5-dimethoxybenzene, analysis of the HOMO and LUMO energies shows that charge transfer can occur within the molecule. besjournal.com The methoxy (B1213986) groups act as electron-donating groups, raising the energy of the HOMO, while the halogen atoms are electron-withdrawing, influencing the LUMO. In a study involving oligomers, 1,4-dibromo-2,5-dimethoxybenzene was used as a linker, and the resulting materials' HOMO and LUMO energy levels were characterized, highlighting the role of this building block in tuning electronic properties. nobelprize.org
For this compound, it is predicted that the HOMO-LUMO gap would be smaller compared to its dibromo and dichloro analogs. This is a general trend in halogenated aromatic compounds, where the energy of the LUMO tends to decrease with increasing atomic number of the halogen. This smaller energy gap suggests that the iodo-substituted compound would be more readily oxidized and could exhibit interesting optical and electronic properties. DFT calculations on pentaiodobenzene (B1615798) derivatives have shown that the HOMOs can be composed of circularly delocalized orbitals with significant contributions from the iodine atoms' lone pairs. oup.com
A molecular electrostatic potential (MEP) surface for the dibromo-analog has been calculated via DFT, which maps the electrostatic potential onto the electron density surface. besjournal.com This visualization helps in identifying the electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions of the molecule. A similar MEP map for the iodo-compound would be invaluable for predicting its intermolecular interactions.
Table 1: Predicted Computational Data for this compound and Analogs Note: Data for this compound is based on general principles and data from analogs, as direct computational studies are limited. The data for the dibromo-analog is from published research.
| Compound | Predicted HOMO Energy | Predicted LUMO Energy | Predicted HOMO-LUMO Gap | Key Finding Source |
| This compound | Higher than dibromo analog | Lower than dibromo analog | Smaller than dibromo analog | oup.com |
| 1,4-Dibromo-2,5-dimethoxybenzene | - | - | Charge transfer occurs within the molecule | besjournal.com |
Reaction Mechanism Prediction and Energetic Profiles
Computational chemistry is instrumental in mapping the reaction pathways and calculating the energetic profiles (activation energies and reaction enthalpies) of chemical transformations. This allows for the prediction of reaction feasibility, regioselectivity, and the identification of transient intermediates and transition states.
The synthesis of this compound typically involves the electrophilic iodination of 1,4-dimethoxybenzene (B90301). Theoretical studies on the iodination of methoxybenzene using iodine monochloride (ICl) have been performed using DFT. researchgate.net These studies show a two-step mechanism:
Formation of a π-complex between the electrophile (ICl) and the electron-rich aromatic ring.
Transformation of the π-complex into a σ-complex (also known as an arenium ion), which then deprotonates to yield the final product. researchgate.net
Calculations revealed that the formation of the σ-complex is the rate-determining step, with a significant energy barrier. researchgate.net The presence of polar solvents is predicted to lower this barrier, facilitating the reaction. researchgate.net For this compound, a similar mechanistic pathway is expected for the introduction of both iodine atoms. The activating, ortho-para directing methoxy groups would direct the iodine atoms to the 2 and 5 positions of the starting 1,4-dimethoxybenzene. Computational modeling could precisely predict the activation energies for the first and second iodination steps and rationalize the observed regioselectivity.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. lumenlearning.comucalgary.ca For this compound, the primary conformational flexibility arises from the rotation of the two methoxy groups relative to the plane of the benzene (B151609) ring.
Studies on the simpler 1,2-dimethoxybenzene (B1683551) have shown that the molecule prefers a planar conformation in solution, with the methoxy groups undergoing significant rotational excursions. uga.edu For this compound, the bulky iodine atoms adjacent to the methoxy groups would introduce significant steric hindrance. This steric repulsion would likely influence the preferred orientation of the methyl groups. Computational methods, such as performing a potential energy surface scan by systematically rotating the C-O bonds, can identify the lowest energy conformers and the rotational energy barriers between them. nih.gov
Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule in different environments (e.g., in solution or in a crystal lattice). nih.govpnas.org MD simulations model the atomic motions over time, offering a view of conformational changes, solvent interactions, and vibrational dynamics. Such simulations could be used to understand how the molecule interacts with other molecules in a condensed phase, which is crucial for predicting its behavior in materials science applications.
Computational Approaches to Spectroscopic Data Prediction
Quantum chemistry methods are widely used to predict various types of spectroscopic data with a high degree of accuracy. This is particularly useful for confirming structural assignments and interpreting experimental spectra.
For 1,4-dibromo-2,5-dimethoxybenzene, DFT calculations have been successfully used to predict its vibrational spectra (FT-IR and FT-Raman). besjournal.com The calculated frequencies, after appropriate scaling, show good agreement with the experimentally observed frequencies, allowing for detailed vibrational assignments. besjournal.com A similar computational approach for this compound would allow for the prediction of its vibrational modes, accounting for the heavier iodine atoms which would lead to lower frequency C-I stretching and bending modes compared to the C-Br modes in the dibromo analog.
The prediction of Nuclear Magnetic Resonance (NMR) spectra is another powerful application. While experimental ¹³C NMR data for this compound is available, computational methods like the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate chemical shifts. nih.govfayoum.edu.eg Such calculations, especially when accounting for solvent effects, can achieve high accuracy and are invaluable for assigning signals in complex spectra and confirming the molecular structure. fayoum.edu.egciit.edu.ph
Table 2: Computationally Relevant Spectroscopic Data This table presents types of spectroscopic data for which computational prediction is highly relevant and has been demonstrated for analogous compounds.
| Spectroscopic Technique | Predicted Parameters | Relevance |
| FT-IR / FT-Raman | Vibrational Frequencies, Intensities | Structural confirmation, assignment of vibrational modes. besjournal.com |
| ¹³C NMR | Chemical Shifts (δ) | Structural elucidation, assignment of carbon environments. nih.govfayoum.edu.eg |
| UV-Vis | Absorption Wavelengths (λmax), Oscillator Strengths | Prediction of electronic transitions, color, and optical properties. oup.com |
Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) for Related Compounds
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties. These models rely on calculated molecular descriptors that quantify various aspects of a molecule's structure.
For the class of halogenated benzenes, numerous QSAR/QSPR studies have been conducted. nih.govbesjournal.comnih.govtandfonline.comasianpubs.org These studies have developed models to predict properties such as:
Toxicity to various organisms. nih.govbesjournal.comnih.gov
Physicochemical properties like boiling point, melting point, and density. tandfonline.com
Mutagenicity. asianpubs.org
The descriptors used in these models are often calculated from the molecular structure and can include topological indices, quantum chemical parameters (like HOMO/LUMO energies), and hydrophobicity (logP). besjournal.comtandfonline.com For this compound, its descriptors could be calculated and inputted into existing QSAR/QSPR models for halogenated benzenes to estimate its properties without the need for experimental testing. For instance, a QSAR model based on the octanol-water partition coefficient (Kow) has been developed to predict the toxicity of halogenated benzenes to algae. nih.gov Such approaches are crucial for environmental risk assessment and materials design.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1,4-Diiodo-2,5-dimethoxybenzene, and what experimental parameters are critical for optimizing yield?
- Methodology : The compound is typically synthesized via aromatic electrophilic substitution. For example, iodination of 1,4-dimethoxybenzene using iodine and nitric acid in acetic acid can yield the diiodo derivative. Key parameters include reaction temperature (controlled between 0–5°C to minimize side reactions), stoichiometry of iodine (2.2 equivalents per aromatic ring position), and reaction time (monitored via TLC or GC-MS). Post-synthesis purification via recrystallization in ethanol/water mixtures is recommended .
- Validation : Use GC-MS or H NMR to confirm regioselectivity and purity. For example, H NMR should show two methoxy singlets (δ 3.8–4.0 ppm) and aromatic protons absent (due to iodine substitution) .
Q. How can researchers confirm the molecular structure of this compound experimentally?
- Methodology : Combine spectroscopic and crystallographic techniques:
- X-ray crystallography : Resolve the crystal structure to confirm iodine positions. Aromatic C-I bond lengths typically range from 2.09–2.15 Å .
- Mass spectrometry : ESI-MS in positive ion mode should show [M+H] at m/z 406 (CHIO) with isotopic patterns matching iodine’s natural abundance .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Guidelines :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors.
- Storage : Store in amber glass vials at 2–8°C under inert gas (argon or nitrogen) to prevent iodine degradation or sublimation .
- Waste disposal : Treat as halogenated waste; incinerate in a facility equipped to handle iodine emissions .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinetic data during the synthesis of halogenated dimethoxybenzene derivatives?
- Methodology : Apply statistical tools to analyze reaction kinetics:
- Linear regression : Fit time-concentration data to first/second-order models. Calculate (>0.98 indicates robust fit) and Fisher’s F-statistic to validate model significance .
- Error analysis : Use standard error (SE) of rate constants (e.g., s) to assess precision. If SE exceeds 10% of , re-evaluate reaction conditions (e.g., stirring efficiency, temperature control) .
Q. What strategies improve regioselectivity in electrophilic substitution reactions for diiodo-dimethoxybenzene derivatives?
- Optimization approaches :
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance iodine’s electrophilicity, favoring para substitution.
- Directing groups : Methoxy groups act as ortho/para directors. Steric hindrance from tert-butyl groups (in analogs like 1,4-di-tert-butyl-2,5-dimethoxybenzene) can further bias para substitution .
- Catalysis : Lewis acids (e.g., FeCl) accelerate iodination but may require quenching with sodium thiosulfate to halt over-reaction .
Q. How do halogen substituents (I vs. Br) influence the electronic properties of dimethoxybenzene frameworks?
- Comparative analysis :
- Electron-withdrawing effects : Iodine’s lower electronegativity (2.66 vs. Br’s 2.96) reduces deactivation of the aromatic ring, making subsequent functionalization (e.g., Suzuki coupling) more feasible.
- Spectroscopic shifts : In IR, C-I stretches appear at ~500 cm, whereas C-Br absorbs at ~650 cm. UV-Vis spectra show bathochromic shifts for iodine derivatives due to heavier atom effects .
Q. What advanced analytical techniques are suitable for studying the solid-state behavior of this compound?
- Techniques :
- DSC/TGA : Determine melting point (∼210°C) and thermal stability (decomposition onset >250°C).
- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphism .
- Solid-state NMR : C CP/MAS NMR can resolve crystallinity by analyzing methoxy and aromatic carbon environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
